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Compound of Interest

Compound Name: 2,3,6-Trifluorobenzylamine

Cat. No.: B1304619

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectroscopic data for 2,3,6-Trifluorobenzylamine.
Despite a comprehensive search of public databases, chemical supplier information, and
patent literature, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for this specific isomer is not publicly available at the time of this
report. This document outlines the search methodology, provides general experimental
protocols for acquiring such data, and presents a standard workflow for the spectroscopic
analysis of organic compounds. While specific quantitative data for 2,3,6-
Trifluorobenzylamine cannot be presented, this guide serves as a resource for researchers
requiring an understanding of the analytical processes involved in characterizing such a
compound.

Introduction to 2,3,6-Trifluorobenzylamine

2,3,6-Trifluorobenzylamine is a fluorinated aromatic amine. The presence and position of the
three fluorine atoms on the benzene ring, coupled with the benzylamine moiety, are expected
to confer unique chemical and physical properties, making it a compound of interest in
medicinal chemistry and materials science. Spectroscopic analysis is essential for the
unambiguous confirmation of its molecular structure and for quality control in its synthesis and
application.
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Available Chemical Data:

Property

Value

Chemical Name

2,3,6-Trifluorobenzylamine

CAS Number

230295-09-7[1][2]

Molecular Formula

C7HeF3N[1][2]

Molecular Weight

161.12 g/mol [1][2]

Spectroscopic Analysis Workflow

The structural elucidation of an organic compound like 2,3,6-Trifluorobenzylamine typically

follows a systematic workflow involving multiple spectroscopic techniques. Each technique

provides complementary information, and their combined interpretation leads to the final

structural confirmation.
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Caption: A generalized workflow for the spectroscopic identification of an organic compound.
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Experimental Protocols for Spectroscopic Analysis

While specific data for 2,3,6-Trifluorobenzylamine is unavailable, the following are detailed,
generalized methodologies for acquiring the necessary spectroscopic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule. For 2,3,6-Trifluorobenzylamine, 1H, 13C, and *°F NMR spectra would be essential.

Sample Preparation: A sample of 5-10 mg of the purified compound would be dissolved in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds). A small amount of
tetramethylsilane (TMS) may be added as an internal standard for *H and 3C NMR.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.

'H NMR Acquisition: The spectrum would be acquired with a sufficient number of scans to
achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition
time, and relaxation delay. The chemical shifts () would be reported in parts per million
(ppm) relative to TMS. Integration of the signals would determine the relative number of
protons in each environment, and the splitting patterns (multiplicity) would provide
information about neighboring protons.

13C NMR Acquisition: A proton-decoupled 3C NMR spectrum would be obtained to determine
the number of unique carbon environments. The chemical shifts would be reported in ppm
relative to TMS.

19F NMR Acquisition: A *°F NMR spectrum would be acquired to observe the fluorine
environments. Chemical shifts are typically referenced to an external standard like CFCls.
The coupling between fluorine and both protons and carbons would provide crucial
connectivity information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

o Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be
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used, which requires placing a small drop of the sample directly on the ATR crystal.

e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer would be used.

o Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~*. The data is
presented as a plot of transmittance or absorbance versus wavenumber (cm~1).

o Expected Absorptions for 2,3,6-Trifluorobenzylamine:
o N-H stretch: Around 3400-3250 cm~1 (primary amine, likely two bands).
o C-H stretch (aromatic): Around 3100-3000 cm™1,
o C-H stretch (aliphatic -CHz-): Around 2950-2850 cm~1.
o C=C stretch (aromatic): Around 1600-1450 cm™1.
o N-H bend: Around 1650-1580 cm~1.
o C-N stretch: Around 1350-1000 cm~1.

o C-F stretch: Strong absorptions in the region of 1350-1100 cm™1,

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

o Sample Introduction: The sample can be introduced via direct infusion or through a
chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-
MS).

« lonization: An appropriate ionization technique would be used, such as Electron lonization
(El) for GC-MS or Electrospray lonization (ESI) for LC-MS.

o Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) would separate the ions
based on their mass-to-charge ratio (m/z).
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» Data Interpretation: The molecular ion peak ([M]* or [M+H]*) would confirm the molecular
weight of 161.12 g/mol . The fragmentation pattern would provide structural information.
Expected fragments for 2,3,6-Trifluorobenzylamine could include the loss of the amino
group or cleavage of the benzyl C-C bond, leading to a trifluorotropylium ion or related

fragments.

Conclusion

While the specific experimental spectroscopic data for 2,3,6-Trifluorobenzylamine remains
elusive in the public domain, this guide provides a comprehensive overview of the necessary
analytical techniques and their underlying methodologies for its characterization. Researchers
working with this compound are advised to acquire their own analytical data following protocols
similar to those described herein to ensure the identity and purity of their material. The provided
workflow and experimental details serve as a foundational reference for such analytical

undertakings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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